4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid
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Overview
Description
4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid is a chemical compound with the molecular formula C12H7F2NO4S and a molecular weight of 299.25 g/mol . This compound is characterized by the presence of a fluorosulfonyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as pentafluoropyridine and sodium azide, followed by nucleophilic substitution reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it acts as an affinity label for certain enzymes, leading to their inactivation. The fluorosulfonyl group plays a crucial role in this process by forming covalent bonds with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but lacks the pyridine ring.
4-(Chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
4-(Bromomethyl)benzenesulfonyl fluoride: Contains a bromomethyl group in place of the fluorosulfonyl group.
Uniqueness
4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid is unique due to the combination of the fluorosulfonyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
CAS No. |
2060027-02-1 |
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Molecular Formula |
C12H7F2NO4S |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
4-(6-fluoro-5-fluorosulfonylpyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H7F2NO4S/c13-11-10(20(14,18)19)6-5-9(15-11)7-1-3-8(4-2-7)12(16)17/h1-6H,(H,16,17) |
InChI Key |
QHMCTPGMIWVNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)S(=O)(=O)F)F)C(=O)O |
Origin of Product |
United States |
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